molecular formula C19H12Cl2N2S2 B12143592 4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B12143592
M. Wt: 403.3 g/mol
InChI Key: JLJYIXOWMIKTJF-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the Chlorobenzyl Group: This step involves the reaction of the thieno[2,3-d]pyrimidine core with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Chlorophenyl Group: This can be done through a substitution reaction using 4-chlorophenylboronic acid and a palladium catalyst under Suzuki coupling conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione
  • 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
  • 5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione

Uniqueness

4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is unique due to the presence of both chlorobenzyl and chlorophenyl groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for exploring new therapeutic agents and materials.

Properties

Molecular Formula

C19H12Cl2N2S2

Molecular Weight

403.3 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-[(2-chlorophenyl)methylsulfanyl]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C19H12Cl2N2S2/c20-14-7-5-12(6-8-14)15-10-25-19-17(15)18(22-11-23-19)24-9-13-3-1-2-4-16(13)21/h1-8,10-11H,9H2

InChI Key

JLJYIXOWMIKTJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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